molecular formula C10H11N5O4 B12535640 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide

4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B12535640
M. Wt: 265.23 g/mol
InChI Key: WGCDETRNVPBSFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired amide bonds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wide range of chemical reactions. This makes it particularly valuable in coordination chemistry and catalytic applications .

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

4-(1,3-diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C10H11N5O4/c11-7(16)4-1-3(2-5(15-4)8(12)17)6(9(13)18)10(14)19/h1-2,6H,(H2,11,16)(H2,12,17)(H2,13,18)(H2,14,19)

InChI Key

WGCDETRNVPBSFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)N)C(=O)N)C(C(=O)N)C(=O)N

Origin of Product

United States

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